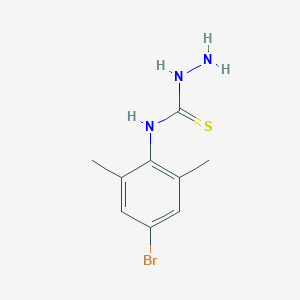

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Description

Properties

IUPAC Name |

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILNFZLORSLUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370797 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122813-72-3 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and synthetic organic chemistry. Thiosemicarbazides are a versatile class of compounds known for a wide spectrum of biological activities and serve as crucial intermediates for the synthesis of various heterocyclic systems.[1][2] This document details a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each experimental protocol is presented with an emphasis on the underlying chemical principles and rationale for procedural choices. Furthermore, a complete guide to the structural elucidation and characterization of the target compound is provided, utilizing standard analytical techniques including FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction

The Thiosemicarbazide Scaffold: A Privileged Structure

The thiosemicarbazide core, characterized by a hydrazine group linked to a thiourea moiety, is a recognized "privileged scaffold" in medicinal chemistry. These compounds and their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, exhibit a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Their therapeutic potential is often attributed to their ability to act as effective chelating agents for metal ions, which are essential for the function of many enzymes.[5] The polyfunctional nature of thiosemicarbazides also makes them valuable building blocks for synthesizing diverse heterocyclic compounds like thiadiazoles and triazoles.[6]

Rationale for the Target Compound: this compound

The specific substitution pattern of the target molecule is designed to impart distinct chemical and pharmacological properties. The key structural features include:

-

2,6-Dimethylphenyl Group: The two methyl groups in the ortho positions to the nitrogen atom introduce significant steric hindrance. This can lock the phenyl ring in a specific conformation relative to the thiosemicarbazide core, potentially leading to higher selectivity for biological targets.

-

4-Bromo Substituent: The bromine atom at the para position is an electron-withdrawing group that modifies the electronic properties of the aromatic ring. Its presence also offers a potential site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a broader library of derivatives.

This combination of steric and electronic features makes this compound an intriguing candidate for biological screening and a versatile intermediate for further synthetic exploration.

Overview of the Synthetic Strategy

The synthesis of the target compound is achieved through a logical three-step sequence. The overall strategy is based on the well-established reaction between an aryl isothiocyanate and hydrazine hydrate.[7] The primary challenge lies in the preparation of the sterically hindered and electronically modified isothiocyanate precursor. The pathway begins with the selective bromination of 2,6-dimethylaniline to install the bromo group at the desired para-position, followed by conversion to the isothiocyanate, and finally, coupling with hydrazine to yield the title compound.

Synthetic Pathway and Experimental Protocols

Retrosynthetic Analysis

A retrosynthetic approach reveals the key disconnections and precursor molecules required for the synthesis. The target thiosemicarbazide is disconnected at the N-N bond, leading back to hydrazine and the corresponding aryl isothiocyanate. The isothiocyanate is, in turn, derived from the primary amine, 4-bromo-2,6-dimethylaniline.

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor A)

Causality and Experimental Choice: The direct bromination of 2,6-dimethylaniline is employed. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. To achieve selective bromination at the para-position and prevent over-bromination or side reactions, the reaction is conducted in a strongly acidic medium (hydrochloric acid).[8] Protonation of the amino group deactivates it, moderating its directing effect and favoring para-substitution. Cooling the reaction to 0 °C is critical to control the exothermic nature of the reaction and minimize the formation of by-products.[8]

Experimental Protocol:

-

To a 500 mL flask, add 2,6-dimethylaniline (12.1 g, 100 mmol), hydrochloric acid (20 mL), and water (200 mL). Stir the mixture until the aniline salt fully dissolves.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate dropping funnel, place liquid bromine (6.4 mL, 125 mmol). Slowly add the bromine vapor to the reaction mixture over a period of 2 hours with vigorous stirring, ensuring the temperature remains below 5 °C. The slow addition of vapor, rather than liquid, is key to preventing localized high concentrations and side reactions.[8]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 8:1 Hexane:Ethyl Acetate).

-

Upon completion, a pinkish-white precipitate will have formed. Filter the solid product.

-

Suspend the filtered solid in water and slowly add a saturated aqueous solution of sodium carbonate until the pH is >10 to neutralize the acid and deprotonate the amine, liberating the free base.

-

Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude solid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-2,6-dimethylaniline as a crystalline solid.[9]

Step 2: Synthesis of 4-Bromo-2,6-dimethylphenyl Isothiocyanate (Intermediate B)

Causality and Experimental Choice: The conversion of the primary amine (Precursor A) to an isothiocyanate is a standard transformation. Thiophosgene (CSCl₂) is a highly effective reagent for this purpose. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl to form the isothiocyanate. This reaction must be carried out in the presence of a base (like triethylamine or calcium carbonate) to neutralize the HCl produced. Due to the high toxicity and moisture sensitivity of thiophosgene, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol:

-

In a dry 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 4-Bromo-2,6-dimethylaniline (10.0 g, 50 mmol) in dichloromethane (100 mL).

-

Add calcium carbonate (10 g, 100 mmol) to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve thiophosgene (4.6 mL, 60 mmol) in dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 3-4 hours, monitoring by TLC until the starting amine is consumed.

-

Cool the reaction mixture and filter to remove the calcium carbonate and its by-products.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization to yield 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Step 3: Synthesis of this compound (Target Compound)

Causality and Experimental Choice: This final step involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.[7] Hydrazine hydrate is a potent nucleophile that readily attacks the C=S bond. The reaction is typically fast and clean, often carried out in an alcohol solvent like ethanol at room temperature. The product frequently precipitates directly from the reaction mixture in high purity.[10]

Experimental Protocol:

-

Dissolve 4-Bromo-2,6-dimethylphenyl isothiocyanate (12.1 g, 50 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask with stirring.

-

In a separate beaker, prepare a solution of hydrazine hydrate (~64% solution, 3.1 mL, ~55 mmol) in ethanol (20 mL).

-

Add the hydrazine hydrate solution dropwise to the stirred isothiocyanate solution at room temperature.

-

A white precipitate should begin to form within minutes.[10]

-

Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white or off-white solid. Recrystallization is typically not necessary but can be performed from ethanol if required.

Overall Synthetic Workflow

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

The purified final compound is expected to be a crystalline solid.[1] Its solubility is generally low in non-polar solvents but soluble in polar organic solvents like DMF and ethanol.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₉H₁₂BrN₃S | [11] |

| Molecular Weight | 274.18 g/mol | [12] |

| Monoisotopic Mass | 272.99353 Da | [11] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 181-183 °C (decomposition) | [13] |

Spectroscopic Data Interpretation

The IR spectrum is used to identify key functional groups. Characteristic absorption bands are expected at:

-

3400-3100 cm⁻¹: Multiple peaks corresponding to N-H stretching vibrations of the -NH₂ and -NH- groups.

-

3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

2980-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1550 cm⁻¹: N-H bending vibrations.

-

~1250-1350 cm⁻¹: C=S stretching (thiocarbonyl) band. This peak can be of medium to weak intensity.[4]

-

~850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Spectra run in DMSO-d₆).

-

¹H-NMR:

-

~9.0-10.0 ppm: A singlet corresponding to the proton on the nitrogen adjacent to the phenyl ring (-NH-Ar).

-

~7.0-7.5 ppm: A singlet integrating to 2H for the two equivalent aromatic protons.

-

~4.0-5.0 ppm: A broad singlet integrating to 2H for the terminal amine (-NH₂) protons.

-

~2.2 ppm: A singlet integrating to 6H for the two equivalent methyl groups (-CH₃).[14]

-

-

¹³C-NMR:

-

~180-185 ppm: Signal for the thiocarbonyl carbon (C=S).[14]

-

~110-140 ppm: Multiple signals in the aromatic region, including the carbon bearing the bromine (C-Br), the carbon attached to nitrogen (C-N), the carbons with methyl groups, and the carbons with hydrogen atoms.

-

~18-22 ppm: A signal for the equivalent methyl carbons (-CH₃).

-

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature will be the molecular ion peak [M]⁺. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (the "doublet"), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values would be ~273 (for C₉H₁₂⁷⁹BrN₃S) and ~275 (for C₉H₁₂⁸¹BrN₃S).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of NH₂NH, the cleavage of the C-N bond, or other characteristic fragmentations of the aromatic ring.

Summary of Characterization Data

| Technique | Feature | Expected Observation |

| FT-IR | N-H stretch | 3400-3100 cm⁻¹ |

| C=S stretch | ~1250-1350 cm⁻¹ | |

| ¹H-NMR | Ar-H | ~7.0-7.5 ppm (s, 2H) |

| Ar-NH | ~9.0-10.0 ppm (s, 1H) | |

| NH₂ | ~4.0-5.0 ppm (br s, 2H) | |

| -CH₃ | ~2.2 ppm (s, 6H) | |

| ¹³C-NMR | C=S | ~180-185 ppm |

| -CH₃ | ~18-22 ppm | |

| MS (EI) | [M]⁺ peak | Isotopic doublet at m/z ≈ 273/275 |

Safety, Handling, and Storage

-

Reagents: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate gloves and eye protection. Thiophosgene is extremely toxic and moisture-sensitive; it must be handled with extreme caution in a high-performance fume hood. Hydrazine hydrate is a suspected carcinogen and is corrosive.

-

Product: The final product should be handled with standard laboratory precautions, including gloves and safety glasses.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

This guide has outlined a reliable and reproducible synthetic route for this compound, supported by a detailed characterization framework. The three-step synthesis is robust, utilizing established chemical transformations that can be performed in a standard organic chemistry laboratory. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound.

The unique structural features of this molecule make it a promising platform for further investigation. Future work could involve:

-

Derivatization: Condensation with a variety of aldehydes and ketones to produce a library of novel thiosemicarbazones for biological screening.[1]

-

Pharmacological Evaluation: Screening the title compound and its derivatives for anticancer, antimicrobial, or other therapeutic activities.

-

Cross-Coupling Reactions: Utilizing the aryl bromide for Suzuki, Heck, or other cross-coupling reactions to synthesize more complex molecular architectures.

References

- Vertex AI Search. 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBfyu6LnOg5vsaS2cBCVh9EKC1HdI2dhHotqa12Iulm2xMSJ6T5Id0sz222y7LlZyFt87KliZ_rhBQ1EUnGOvSZYKQnLmGuvNVQTIhjh-xtEXf3zzHhSgm9hsPfkKIIneWTARse97q9KpGKM4tKoUSsIoQ_W1TgUS99CrylGfrBgApdu235ILa4RHzrCxAumpB-g6GoIOf9NnEfN8EmvNwrhOglzVbHfW

- Guidechem. How can 4-bromo-2,6-dimethylaniline be synthesized?. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4AfsT0EUlQg-jyPVXPXty23IfODSJnHH1qlP83K-VCDfjloSDztRP1Buu2jJ6qaDTCVJXLYHXilPNLMkgOhDLRKflSC1F1KpLOgK_Y9k8-wt-HS2FAyjBKA8GL4YAHjEWRHQz5DYLgBSG8tzkPpM18Pyp08qMiJw7H89SgWDd9KPqJOZwlpj-Fg==

- Reddit. Reaction of isothiocyanate. r/OrganicChemistry. 2023. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEtiF9obOU3vUq0Yn73u2XK3Afa7e-gcS_-1fJH_nCridWewaTtE9QPQWi04OM5vTa63hUa-GqUJGJdy9hMoJq3YJa8J_pReSQ5vSfVrRSDKIfvq833WzQYH7a6ZYKIJNsgh_glHmio1tovWLOlVyoJWl0SvLqh_4O9XAs7KHHKj7TVzcPGqCLm7j8yzkwWE=

- Oriental Journal of Chemistry. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. 2017. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrnkyGyzsnY-KmygtY-E72qNaOh40wL8uLSC0e6Scfz-idEcpYUsvZ00C4OYYW1E4hEfGog1t0ka6VusAESY4IaOVH6Ccdo3ZPv9UsIWWFVNuhsT6gIHConS_gjoidEwdRi9q4qCP03vWIdSYRzPpvBN0PrUcndjuNXG0gK7zi1OyuJEHa7beCTHpzyxuq5fPYHIFzJAS_V5gZpnBO-N-_7e_qMIIj5FPJ13K08W9J5Xd6L8D6hvPp7bv4Z4VGbNtrXFA-5_l6m298KINvIysMuC39JrhXwq71ZXoX3xRHeegE66oWjO8sZ5Svt_QjuUHXKdpHM2GK

- EvitaChem. Buy this compound (EVT-326777). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8jToRpqsG7UmHRbfB4lX8LQpZK0jGGUImRZFQyIuf9ZkEfNuGzyx6Zswz6sBwL-lTjg9rmKyz2zXCOHvGIncSTNbbSb-JmkRnC-lipppGngv7twhf280ZyuZ7cIsCujhpbV6b5xQ=

- Journal of the Chemical Society C. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. RSC Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtD5oPR8MKGLSBPS36I3U4zUFkSnXc3Y2SSXhjnDlbFGYulugr1pV5Yw6_hItcCElI4VKR9nzDqDF76jAHw6RiWyNficxO0ffLwKl6rkCv5gfLlR0s1h92kMNfYeQ4WZHwPVEOXOonMfL-P3A8mN0hmTEmkMgEEhc-sK9EKg==

- Journal of the Chemical Society C. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. RSC Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8K90pbvC1LTM8KXUGKV9_6JZOTp1vRuuqRnTxw35Yziy8xGu0O_WjKFqBvLWekLTwxhFOmXerRowyvsmE7P-9f8bjWRFoBZq6gXBawgW05lrkzXBCh1RY5ylVyExZLUtPW7ySYVxLUxnE2rG_QBrme-9A2DJn4slTP0eZw==

- ResearchGate. Potential products of the reaction between phenyl isothiocyanate, hydrazine hydrate, and dimethyl acetylenedicarboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVlS6VoRv7UDudaipk3hKUdeombIwLrxnc0smuo-KvRVimLJkiQGrS0sDawS8NnOyQ_TNji07iNDVmNFS_tGXfEEBxQfFYDQEi1tgpy0kC4gTJHdEoZ7rHEzCsqCsdb0J5e-YB2Dflm-tiLnyO5Eao7Ojo83JcBIrDEdJBXk1YGizAyNS7vy9jYMMzD2lohDJm5Jd1_6J-N0mpzyNMvwvklk2FIO0qSDndAKGZt0yITnx31pCog0G07Tq5oXEgrfNqCi8

- PrepChem.com. Synthesis of 2,6-dimethylaniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT8Oi-NVaeN7k2aNuD-S3u5z0B0raGUSCOeV4vXCE7SZZkx3vyfhPiF21Z0OwwYqeoaCyfqWd39seD195Wqg9Uan1X7FhDGG_il0Y4RdFn5wHyD64Ax5u6-mgTIKRYpilWFck=

- ResearchGate. Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANqRb_NAsIxUwzwWhpQtP01AT3WSG8gdjF33A5l-fIHOj6lNzMRuBzuMm8QZivyJiRciJ4-yOYhD8AI4jhmOgIHEO8Zdo_g3bCbEIoN9xN_KK2jI0FG8MtAX83qyKCdXEyY5c_DZD8bCE6CRA8wwap1oaMaWW72gBcEqyE5MYrVFjS6kL4oPtvTgwSNZkHbFln5Z4JBsl0m34PKwCzXLvzQ7JqgD_6Q1yK8aUTwMgA1IO1FMwYdzfa4b3TVo=

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). 2020. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFw94BlWA_aWj5-LYcVWnh1EVtsMlH6MuxrZwRhOcmsKP5anQOeFOeE8ZZUgRIChOT0LkjX7qGBYOlNBJN6DvsKfkSc_mXZG_MWckgDtiB4tyWvxZvkurw3v_Qg4jm_VkXoz9X_11iA==

- NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJcHfJ0VMXA3cjvqkj3Rbhz1PJsvz6Qh4sscJEEKZxJFlC7UGSERTEfQkL53selRJVFOyeuz3FiM3J-azpqBcFgUe_ItGsw4uwCXL_OGweYEq9RTyX4S6H_rSzHo1cCHuzfwsYiWqOXq3iw==

- NIH. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhGN9tfRhIKXBHH0LbJaDAWT78aYtrIQGuujeJAEVIDEHDRug_lme77qzApGBv_abs0xGtGbCFDTnUsjjwldipSH0irq5IUK4BhiNPzd9hHgPMWmhb-UzJyhvfg1OkDIRSyROSoDtvb6PDw==

- JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. 2011. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Zfa0bOn5KWeQ-bKXu7l6OSnlJwUleHFz6DAHeVAr0IOsnFBGb3mhEFMX0q4Nslu4vk_h9g4vv2I1MXjxjVu2Yzy7jXd4-cZBkRZzvfmu653cuVh6hF7RF-6neMPxOxdFsIvwqIk1s5MlJSIjttYGkVqN_cpky8XilEpwenf4HOEnVvA3IFpXycOtB5HCwjXeEiQI4gpQqM7IGuQG4vwRRVX8WmKU45fyTlPuX2kbkFB2ydwT5FE3ftknixbXrHiSN-30a9NyRStb9A==

- ResearchGate. Preparation of 4-phenyl-3-thiosemicarbazide (2). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxM6QvJaBCF3rasoAVvnvxAUOAwk_fVvMtZk1Oo3dinqEnXSTBCWz59RXa637mJ8VI_Ct0-rZpEcsbDq_2qJeKTFB8cXX6mWP2IrOeiOft9Ms-sgeLLef8Bo2AXdBzLOGv1sv3RLw5y6HUbGteE09gBby2L8Zrsoyg96Lac0pCyy0Y74H77UwoWjRqX5NOCWuYDZHRI1zhfx6B

- ResearchGate. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Request PDF. 2011. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJlBHJPBCLprTD0lVQXgPcR_tSkmk34aSrvXZT7-82_RUtXw7e3W3Sh_IWIO9HGIte6V5oA13XBKyFawOHx-1gmf30YBGOHQBo9iFD6X6lKS7xywQHLmhpnq5n5Nl3JGvJCr5Ehe9KBEBMayyuxXTh9NQs7OxPZTPQZ6JdDYe38NSOoJjVqQWwZXC42qsPMFmPygLvmZo2rpObVfIBz-8L_49xo878UoE4HzmImhFnTpuAr14PrrHnQT0G3HT57ALhldgRD3cYYNpHSBUt0fPFMzOk2Q-oFmQMBA=

- Jahangirnagar University. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Us3L5D7YrwT06yGYo8jgZlqOB6CDfaqtAbS9idGzA-Y2zTWsJ5xiAcXhaTwlcgoxK4xbFKuQEpc6PQhqyuTzB4ZibJKOPtMp_Q8wIS7P6kmr3qyOYnle1dd6MXJwvHR1

- Taylor & Francis Online. Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. 2019. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENvbuJcpdGGOAm2uDReBDgH6V4HktmpjiC10lfuFw-vu1n4w2cIsDMtp8_bXYU1CSScX-1oAba2QXByJ84P6JwcH8tZwzbOITO7yRiH1WYKM0NWNmt7ddV3u95XjqV0tSwXS8trYmMRnhFr-LJk012hpdykNeUeyHkyjDR

- NIH. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. 2024. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH809o0DoauiTkzjTaQOrM8x2CIYkJbFDVrtB_WaVuzGeXtiZ-kKt2phRd2uGcmqES_iNF0F92AK2hV5ec3H4ntgE1RypHF2mNcQJ-0WYJTzj0vWLaPeTntMBOMlJBJf_WnyUjwOY0XhYOI5L0=

- Sigma-Aldrich. 4-Bromo-2,6-dimethylaniline 98 24596-19-8. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9P6cKDUe8_D3PCNGKJ4a6dn29nMyCguYD1Hc6hYnyKX19KLgbHJgDCmYWatl_u3n2kKBL-PoQSPNLghb46Kcb7mkgGJ_RIjq95KSlTZFnwf087YZOkjtknsMZVugrsYIJJ43MHj-yjo5ACqCr0xhe0lI

- PubChemLite. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYFTuHh5ivoqaOtvPVrqllSGV5V-i0CSmEwPJgC06PYz9MaYu4saMo6CHwK0f1R-RcR7P5yvpBgUIl1JcNFOOQAueNJT4EnhuVxIFrS5BuYwVl9QX1zk1SjCnrBqFTx80QC-O_4f_40556IFU=

- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVObj49y9LLFpPv_qrnTvYrF-wJD8Q7FetlgEASkAmR7Fo4XuGJdmsGchQoABDkLJOTRMsf1OLoRj8leSDxYRTWFTX930FbRdwrmjTHQLGD69D8lfuBRDBw9Er5FxtcLrZZXCLifx5R3hmuA==

- PubChem. 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide | C9H12BrN3S. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFThP_tEA9CQYCd_mfQiZUMOhjtyvFnZPVK1hBjuHxdmfe3ufg_X4IxIPTH0g68N-mOrRNFHcp8i4AciEXuC6H55KFRbrlIdHJfrnpHMg1-mPjd5yDPb7kUvH8CHnc40QkIj_v0AKK8l2_ukffJsnXI9E7Jo3nxsTgxwNFK0MQ0m-B9kuplXz30JBQG79ZnMX7VxS0=

- Trans World Chemicals. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHzLUPKKfn6s5FcyNU1djJmqRnkRc7vyKzo-5gXze4Gl_PFzzhgwwGqQQiBiUxQShLBBu6VglTIDb9M8erJvDCHFFvzDSv9wwHmf40Wg1ehqZ8xKU4q71xJZeib6iqAybNcnZomnGU5_T6l-_uztc_yAi5IniKSV96RA=

- DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. 2021. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8e0qsPIceiNdQJ43Oxqr4hBguNPVp88UGEMiSDuDxLxDlG3ahMRys9RjQVEx7ioN979EzPNquF4MEQwpFNAGt5oUaiyxMkNXOy-mLLbAqx7PL189A6PLMSS1oZu_8N2RVDtFureaES8C9Et7ocgpjuJVP

- Benchchem. Discovery of Novel 4-(2-Ethylphenyl)-3-thiosemicarbazide Analogs: A Technical Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbszh6LZ2fsPWz-fhW8hDUm2OlExrz7kSuG6HR61cTX8BaP3Uf3c2fhUkzEFlV-orYmT3YqFlqW7zEMrqQuyLgS98nUZdTAubyPVUcLz92jVO4YjGL3r_SqY7-fQKJaN17iMLewj513NhzerLvDng9gngDL3acONJj5_feU8u4jn-bwRLjaSQF6LqbudNSj1o4SXI8aSz0tl1KpUuj3xVEetsbFehgBn3NpN2c

- Taylor & Francis Online. Thiosemicarbazide – Knowledge and References. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4395OcxWlUYRByySLwJGSQru0OpmeT_YNgSVd-fnDofJyM3bzLOKX_J2CLgKveHfKBveeGvFz8eF_WbGfpt7_1F50KVNVHzZxune54DTRxGKsTblRR8U2qyNlryF3DRSM4Iowftkc_t2xSxnskQnhoIk_0uniGbhqPQGtsIHftkWNZ0e3XLZyn73sH2d2L1tF15_HWf2FZNqK1fTdco_gESWc

- ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. 2012. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1YHHcHT_at28gi4T4XA3vn_4G2a7_DReERJMub_bVTwwGjF6dwa1QXoJ3IZpZLtiVtyN2O1vwuQszKlOAyqLrG-iuOl4njIm-pcfODayitrqiafY9ACe0DdWEo6nIudmeR2edGCd2rOJ6XTJtVKDZfPd6TWG35q3Qg4xTGFNqkr_A9aaMPMT3LCmQdVTHPpTjSXH8qTGm

Sources

- 1. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. innospk.com [innospk.com]

- 10. reddit.com [reddit.com]

- 11. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]

- 12. 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide | C9H12BrN3S | CID 51000149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound: [transworldchemicals.com]

- 14. tandfonline.com [tandfonline.com]

crystal structure analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and in-depth . Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible investigation. We will explore a multi-faceted approach, integrating chemical synthesis, advanced spectroscopic characterization, single-crystal X-ray diffraction, and computational chemistry to build a complete and validated structural profile of the title compound.

Introduction: The Significance of Thiosemicarbazides in Drug Discovery

Thiosemicarbazides represent a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The N-N-C(=S)-N core allows for diverse substitutions, enabling fine-tuning of steric and electronic properties.

The specific compound, this compound[3], incorporates several key features: a halogen atom (bromine) capable of halogen bonding, sterically hindering methyl groups that can influence molecular conformation, and the flexible thiosemicarbazide chain that can form critical hydrogen bonds. A definitive crystal structure analysis is therefore paramount. It not only confirms the molecular identity but also reveals the precise arrangement of atoms, the conformation adopted in the solid state, and the network of intermolecular interactions that govern crystal packing. This information is invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutic agents.

Section 1: Synthesis and Single-Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of 4-aryl-3-thiosemicarbazides is reliably achieved through the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate.[4] The protocol below is optimized for the title compound.

Rationale: The reaction leverages the high nucleophilicity of the hydrazine nitrogen atoms attacking the electrophilic carbon of the isothiocyanate group. Ethanol is an ideal solvent as it readily dissolves the reactants while allowing the product, which is typically less soluble, to precipitate upon formation, driving the reaction to completion.

Step-by-Step Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylphenyl isothiocyanate (1.0 eq) in 30 mL of absolute ethanol.

-

Reaction Initiation: While stirring vigorously at room temperature, add hydrazine hydrate (1.2 eq) dropwise over a period of 5 minutes. The slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.

-

Reaction Progression: A white precipitate should begin to form shortly after the addition. Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

-

Product Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified white solid under vacuum at 40°C for 4 hours. The expected yield should be in the range of 85-95%.

Single-Crystal Growth Methodology

Obtaining a single crystal suitable for X-ray diffraction—ideally >0.1 mm in all dimensions with no visible defects—is often the most challenging step.[5] The slow evaporation technique is a reliable starting point for novel compounds.

Rationale: Slow solvent evaporation allows molecules to transition from the disordered solution phase to a highly ordered crystalline lattice gradually. This minimizes the formation of defects and promotes the growth of a single, well-ordered crystal. The choice of solvent is critical; the ideal solvent should fully dissolve the compound at a slightly elevated temperature and have a moderate evaporation rate at room temperature.

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of the synthesized compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

-

Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving approximately 10-15 mg of the purified compound in 2-3 mL of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be required to facilitate dissolution.

-

Evaporation Setup: Cover the vial with parafilm and carefully puncture it with 2-3 small pinholes. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20°C).

-

Monitoring: Monitor the vial daily for the formation of crystals. Well-formed, transparent crystals may appear over several days to a week.

Section 2: Physicochemical and Spectroscopic Validation

Prior to commencing crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques.

FT-IR Spectroscopy

Rationale: Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The thiosemicarbazide core has several characteristic vibrational modes.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3400-3100 | ν(N-H) | Stretching vibrations of the N-H bonds in the amine (NH₂) and hydrazide (NH) groups. Multiple bands are expected.[6][7] |

| ~1610 | δ(N-H) | Bending (scissoring) vibration of the primary amine group.[8] |

| ~1550 | ν(C=N) + δ(N-H) | Coupled vibration, often seen in thiosemicarbazone derivatives, but relevant to the amide-like character.[9] |

| 1300-1200 | ν(C=S) | Thione C=S stretching vibration. This is a key diagnostic peak.[6] |

NMR Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.[10][11]

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | N⁴H -C(=S) proton |

| ~8.0 | Singlet | 1H | N²H -N¹H₂ proton |

| ~7.4 | Singlet | 2H | Aromatic CH protons |

| ~4.5 | Broad Singlet | 2H | N¹H ₂ protons |

| ~2.2 | Singlet | 6H | Methyl (CH ₃) protons |

Expected ¹³C NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (Thione carbon) |

| ~140-120 | Aromatic C arbons |

| ~18 | C H₃ (Methyl carbons) |

Section 3: Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[12][13]

Experimental Workflow Diagram

Caption: Overall experimental workflow from synthesis to final structural validation.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: The measurement is performed on a modern single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[12]

-

Low-Temperature Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream.

-

Causality: Cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and higher-quality data. It also reduces potential X-ray induced sample degradation.

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

This process transforms the raw diffraction intensities into a chemically meaningful atomic model.

Caption: The computational pipeline for X-ray crystal structure solution and refinement.

-

Data Reduction: The raw images are processed to integrate the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a rough electron density map.

-

Model Building: A chemically sensible model of the molecule is fitted to the electron density map.

-

Refinement: The atomic positions, displacement parameters, and other variables are iteratively adjusted using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Validation: The final model is rigorously checked for geometric consistency and overall quality using validation software. The final structural information is prepared in the Crystallographic Information File (CIF) format.

Section 4: In-depth Structural Interpretation & Computational Synergy

The refined crystal structure provides a wealth of information that can be further enriched through computational analysis.

Molecular Geometry and Conformation

The analysis begins with an examination of the intramolecular bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₉H₁₂BrN₃S |

| Formula Weight | 274.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 9.45 |

| β (°) | 105.3 |

| V (ų) | 1180.2 |

| Z | 4 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.082 |

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For thiosemicarbazides, hydrogen bonds are typically dominant. A classic interaction is the formation of a centrosymmetric dimer via N-H···S hydrogen bonds, forming an R²₂(8) graph-set motif.

Hypothetical Hydrogen Bond Table:

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Symmetry Operator |

| N(2)—H(2)···S(1) | 0.86 | 2.45 | 3.29 | 165 | -x+1, -y, -z+1 |

| N(1)—H(1A)···Br(1) | 0.89 | 2.98 | 3.75 | 145 | x, -y+1/2, z-1/2 |

Hirshfeld Surface Analysis: Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal.[14][15] It maps properties onto a surface defined by the molecule's electron density contribution to the crystal's total electron density.[16]

Methodology:

-

CIF Input: The analysis is performed using specialized software (e.g., CrystalExplorer) that takes the final refined CIF as input.[17]

-

Surface Generation: A Hirshfeld surface is generated for the molecule.

-

d_norm Mapping: The surface is mapped with the d_norm property, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each interaction type (e.g., H···H, H···Br, H···S). This allows for a direct comparison of the relative importance of different interactions in stabilizing the crystal structure.[18]

Density Functional Theory (DFT) Calculations

DFT provides a theoretical model to corroborate and expand upon the experimental findings.[19][20]

Caption: Workflow for DFT calculations to complement experimental structural data.

Protocol:

-

Geometry Optimization: The molecular geometry is optimized starting from the experimental X-ray coordinates. A common and robust level of theory is B3LYP with a 6-311++G(d,p) basis set.[9][21]

-

Comparative Analysis: The optimized bond lengths and angles are compared with the experimental data. A close agreement validates both the experimental result and the chosen level of theory.

-

Vibrational Analysis: Vibrational frequencies are calculated and compared with the experimental FT-IR spectrum. This helps in the definitive assignment of complex spectral bands.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[22]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution. It identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing insight into how the molecule will interact with biological receptors.

Conclusion

The comprehensive structural elucidation of this compound requires a synergistic application of synthesis, spectroscopy, X-ray crystallography, and computational modeling. This integrated approach provides a self-validating system where experimental observations are supported by theoretical calculations. The resulting high-resolution structural model, complete with a detailed understanding of its conformational preferences and intermolecular interactions, serves as a critical foundation for the rational design of new thiosemicarbazide-based therapeutics and provides invaluable data for the broader scientific community.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health. [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1975. [Link]

-

Al-Ostath, A., et al. (2023). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Results in Chemistry, 5, 100827. [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry. [Link]

-

What is Hirshfeld Surface Analysis. (n.d.). LookChem. [Link]

-

Sagan, F., et al. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 26(11), 3395. [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). Molecules, 26(16), 4786. [Link]

-

Bistoni, G., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(28), e202112437. [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. [Link]

-

Li, M., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(5), 629. [Link]

-

Khan, M. S., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30018-30032. [Link]

-

Reddy, K. J., & Kumar, A. A. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 30(2), 657-662. [Link]

-

IR spectra of thiosemicarbazide. (n.d.). ResearchGate. [Link]

-

FT-IR spectra of a thiosemicarbazide. (n.d.). ResearchGate. [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal of Applied Chemistry. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (2022). EPRA International Journal of Multidisciplinary Research. [Link]

-

Dam, H. T., et al. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research, 21(2), 25-29. [Link]

-

Ranford, J. D., et al. (2014). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. Magnetic Resonance in Chemistry, 52(10), 575-583. [Link]

-

Ranford, J. D., et al. (2014). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]

-

Small molecule crystallography. (n.d.). Excillum. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

Castellano, S., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(44), 15653-15657. [Link]

-

Buckner, A., & Bowman, S. (2018). Isatin thiosemicarbazone ligands and their characterization by NMR spectroscopy: Formation of their Cu(II) metal complexes. Digital Commons @ Tennessee Tech. [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

-

DFT - Density Functional Theory. (n.d.). Materials Square. [Link]

-

Preparation of 4-phenyl-3-thiosemicarbazide (2). (n.d.). ResearchGate. [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. (2022). Molecules, 27(19), 6653. [Link]

-

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide. (n.d.). PubChem. [Link]

-

Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. (2021). Molecules, 26(20), 6273. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. westmont.edu [westmont.edu]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 16. crystalexplorer.net [crystalexplorer.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 21. irjweb.com [irjweb.com]

- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Spectroscopic Unveiling of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Thiosemicarbazide derivatives, a class of compounds renowned for their diverse biological activities including antimicrobial, antifungal, and anticancer properties, are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the spectroscopic signature of a specific member of this class: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation, this guide aims to empower researchers in their own analytical endeavors. The molecular structure of this compound is presented below:

Molecular Formula: C₉H₁₂BrN₃S Molecular Weight: 274.18 g/mol [1]

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) interface.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments.

-

Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Predicted Fragmentation

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet, with the two peaks separated by 2 m/z units and having nearly equal intensity (corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Significance |

| 273/275 | [M]⁺• | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |

| 199/201 | [C₈H₁₀BrN]⁺• | Fragment resulting from the loss of the thiosemicarbazide side chain. |

| 184/186 | [C₇H₇BrN]⁺• | Loss of a methyl group from the dimethylphenyl fragment. |

| 119 | [C₂H₅N₂S]⁺ | Fragment corresponding to the thiosemicarbazide side chain. |

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. The initial loss of the thiosemicarbazide moiety is a logical cleavage point, yielding the stable brominated dimethylaniline cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil of the ATR accessory is pressed against the sample to ensure good contact. The FT-IR spectrometer then irradiates the sample with a broad range of infrared frequencies, and the attenuated radiation that is internally reflected is detected.

-

Spectrum Generation: The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule. The N-H, C-H, C=S, and aromatic C=C stretching and bending vibrations are all expected to be observable.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretching | Amine and Amide (N-H) |

| 3100-3000 | Aromatic C-H stretching | Aromatic Ring |

| 3000-2850 | Aliphatic C-H stretching | Methyl groups (CH₃) |

| 1600-1450 | Aromatic C=C stretching | Aromatic Ring |

| ~1550 | N-H bending | Amine and Amide (N-H) |

| ~1250 | C=S stretching (Thiourea) | Thiourea (C=S) |

| 850-800 | Aromatic C-H out-of-plane bend | Substituted Benzene |

| 600-500 | C-Br stretching | Aryl Bromide (C-Br) |

The presence of multiple bands in the N-H stretching region is indicative of the different amine and amide environments within the thiosemicarbazide moiety. The C=S stretch is a particularly diagnostic peak for this class of compounds, though its intensity can be variable.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to produce the final NMR spectra.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

Table 3: Experimental ¹H NMR Data for this compound in DMSO-d₆ (300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (Predicted) | Singlet | 1H | NH (amide) |

| ~8.0 (Predicted) | Singlet | 1H | NH (aryl) |

| 6.97 | Singlet | 2H | Aromatic CH |

| ~4.5 (Predicted) | Broad Singlet | 2H | NH₂ (terminal) |

| 2.22 | Singlet | 6H | Methyl (CH₃) |

Note: Some predicted values are included for completeness based on typical shifts for thiosemicarbazides.

The singlet observed at 6.97 ppm for the aromatic protons is a direct consequence of the symmetrical substitution pattern of the phenyl ring.[1] The two methyl groups are also chemically equivalent, giving rise to a single peak at 2.22 ppm with an integration of 6H.[1] The protons on the nitrogen atoms are expected to be singlets and may be broadened due to quadrupole effects and chemical exchange. Their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Prediction and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 4: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~182 | C=S (Thiourea) |

| ~138 | Aromatic C (C-N) |

| ~135 | Aromatic C (C-CH₃) |

| ~130 | Aromatic CH |

| ~120 | Aromatic C (C-Br) |

| ~18 | Methyl (CH₃) |

The thiourea carbon (C=S) is expected to be the most downfield signal due to its deshielding environment.[4] The symmetry of the aromatic ring results in fewer signals than the total number of aromatic carbons.

Integrated Spectroscopic Analysis Workflow

The synergistic use of these three spectroscopic techniques provides a robust and self-validating approach to structural elucidation.

Sources

Solubility Profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Thermodynamic and Biopharmaceutical Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's downstream success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability.[1][2] This document outlines a robust experimental framework for determining the equilibrium solubility of this compound in a variety of pharmaceutically relevant solvents. We delve into the theoretical underpinnings of the dissolution process and apply thermodynamic models, such as the van't Hoff equation, to elucidate the energetic drivers of solubility. The presented methodologies, including the gold-standard shake-flask method and subsequent HPLC-based quantification, are designed to yield high-fidelity data suitable for biopharmaceutical classification and formulation development. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical behavior.

Introduction: The Primacy of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is arguably the most critical initial hurdle for orally administered drug candidates.[4] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation; therefore, low solubility is a direct bottleneck to achieving therapeutic efficacy.[2][3]

The compound at the center of this guide, this compound, belongs to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The structural features of this specific molecule—a substituted aromatic ring and a thiosemicarbazide moiety—suggest a complex interplay of lipophilic and hydrophilic characteristics that will govern its solubility.

This guide serves as a Senior Application Scientist's perspective on systematically characterizing this solubility profile. We move beyond mere protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating and robust approach to data generation. The ultimate goal is to build a comprehensive dataset that not only quantifies the solubility of this compound in various solvents and temperatures but also provides thermodynamic insights into the dissolution process itself.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior.

| Property | Data | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀H₁₂BrN₃S | [7] |

| Molecular Weight | ~284.19 g/mol | [7] |

| Structure | A 2,6-dimethylphenyl ring with a bromine at the 4-position, linked to a thiosemicarbazide group. | [7] |

| Predicted Properties | The bulky, halogenated aromatic group imparts significant lipophilicity (hydrophobicity). The thiosemicarbazide moiety (-NH-NH-C(=S)-NH₂) provides sites for hydrogen bond donation and acceptance, contributing a degree of polarity. | [8] |

| Appearance | Typically a crystalline solid. | [7] |

The molecule's structure presents a classic solubility challenge: a large, nonpolar aromatic region fused to a smaller, polar functional group capable of hydrogen bonding. This duality suggests that its solubility will be highly dependent on the chosen solvent system, with poor solubility expected in water and increasing solubility in organic solvents of varying polarity.[7]

The Theoretical Basis of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS is the entropy of solution, which is the change in disorder of the system. It is typically positive as the ordered crystal lattice of the solute is disrupted into a disordered solution.

Temperature's influence on solubility is quantitatively described by the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of the process.[9][10] The linear form is particularly useful:

ln(S) = - (ΔH / R) * (1/T) + (ΔS / R)

Where:

-

S is the mole fraction solubility of the compound.

-

R is the ideal gas constant (8.314 J/mol·K).

-

Plotting the natural logarithm of solubility (ln S) against the inverse of the absolute temperature (1/T) yields a straight line.[11] The slope of this "van't Hoff plot" allows for the calculation of the enthalpy of solution (ΔH), while the intercept provides the entropy of solution (ΔS).[9] This analysis is critical for understanding whether the dissolution is endothermic (heat is consumed) or exothermic (heat is released).[12]

Experimental Methodology for Solubility Determination

To ensure the highest degree of scientific integrity, the equilibrium shake-flask method is the recommended protocol.[13] This method measures the thermodynamic solubility, which represents the true saturation point of the solute in the solvent under equilibrium conditions, a critical parameter for biopharmaceutical modeling.[1][14]

Materials and Equipment

-

Solute: this compound (>99% purity).

-

Solvents: A range of solvents covering different polarities and hydrogen bonding capabilities is crucial.

-

Aqueous Buffers (Biopharmaceutical Relevance): pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) to simulate gastrointestinal conditions.[13]

-

Polar Protic Solvents: Ethanol, Methanol.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Non-Polar/Slightly Polar Solvents: Acetone, Acetonitrile.

-

-

Apparatus: Analytical balance, orbital shaker with temperature control, calibrated pH meter, centrifuge, syringe filters (0.22 µm PTFE or equivalent), HPLC system with a UV detector, volumetric flasks, and pipettes.

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation: Add a volume of the selected solvent (e.g., 5 mL) to a series of glass vials. All experiments should be performed in triplicate for statistical validity.[13]

-

Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibration, confirming that the solution is saturated. A preliminary run can help estimate the required amount.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Agitate for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot or filter it through a chemically inert 0.22 µm syringe filter.[13] Causality Note: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility.

-

Dilution & Quantification: Immediately after separation, accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC-UV.

-

Analysis: Quantify the concentration of the dissolved compound using the validated HPLC-UV method against a standard curve prepared with known concentrations of the analyte.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L. For thermodynamic analysis, convert this to mole fraction.

Expected Results and Discussion

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and established chemical principles.

Predicted Solubility Profile

The following table presents a hypothetical but chemically reasoned solubility profile for the compound at 37°C.

| Solvent | Dielectric Constant (Approx.) | Predicted Solubility Category | Rationale |

| Water (pH 6.8) | 80 | Very Low | The large, nonpolar bromo-dimethylphenyl group dominates, leading to poor interaction with the highly polar water network. The compound is likely a non-electrolyte with no significant pH-dependent solubility.[15] |

| Ethanol | 25 | Moderate | As a polar protic solvent, ethanol can engage in hydrogen bonding with the thiosemicarbazide moiety while its ethyl group can interact with the aromatic ring. |

| Acetone | 21 | Moderate to High | A polar aprotic solvent that can accept hydrogen bonds and has a moderate polarity suitable for solvating both polar and nonpolar parts of the molecule. |

| DMF | 37 | High | A highly polar aprotic solvent, excellent at solvating polar functional groups and disrupting solute-solute interactions in the crystal lattice. |

| DMSO | 47 | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many sparingly soluble organic compounds.[1] |

Influence of Temperature and Thermodynamic Insights

By repeating the solubility measurements at several temperatures (e.g., 298 K, 303 K, 310 K, 318 K), a van't Hoff plot can be constructed. For most solid solutes dissolving in a liquid, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[12][16] This is because energy is required to overcome the strong interactions within the crystal lattice. The positive slope of the resulting van't Hoff plot would confirm this endothermic nature. The calculated ΔH and ΔS values would provide quantitative insight into the energy and entropy changes driving the dissolution, which is invaluable for processes like crystallization and formulation design.[17]

Biopharmaceutical Implications and BCS Framework

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[13] Given the predicted very low solubility in aqueous buffers across the physiological pH range of 1.2-6.8, this compound would likely be classified as a low-solubility compound (BCS Class 2 or 4).[18]

This classification has profound implications for drug development.[1] A low-solubility compound is at high risk for poor and variable oral bioavailability.[3] The data generated from this guide would immediately signal to formulation scientists that solubility enhancement techniques—such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations—would be necessary to develop a viable oral dosage form.[]

Conclusion

This guide has detailed a comprehensive, scientifically rigorous framework for the determination and analysis of the solubility profile of this compound. By employing the isothermal shake-flask method, generating data across a spectrum of solvents and temperatures, and applying thermodynamic analysis via the van't Hoff equation, a researcher can build a deep understanding of the compound's physicochemical behavior. The expected low aqueous solubility would classify it as a challenging molecule for oral delivery, underscoring the necessity of early and accurate solubility assessment. The insights gained from these studies are not merely academic; they are critical, decision-guiding data points that directly inform lead optimization, pre-formulation strategies, and the overall trajectory of the drug development process.

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Gümrükçüoğlu, A., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

-

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide. (n.d.). PubChem. [Link]

-

Van 't Hoff equation. (n.d.). Wikipedia. [Link]

-

Sztanke, K., et al. (2018). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules. [Link]

-

Standard Operating Procedure for solubility testing. (2021). European Union. [Link]

-

Zhang, Y., et al. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O. Journal of Chemical & Engineering Data. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Abolghasemi, H., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Ratea, A., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules. [Link]

-

The van 't Hoff Equation. (2025). Chemistry LibreTexts. [Link]

-

Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Applied Sciences. [Link]

-

Sharma, D., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. (2022). Medical Oncology. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility. (2003). National Toxicology Program. [Link]

-

CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.). [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. (2014). PubMed. [Link]

-

Abolghasemi, H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Solubility & Method for determination of solubility. (2015). Slideshare. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). [Link]

-

Van't Hoff Equation. (n.d.). Solubility of Things. [Link]

-

Asaad, F. M., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. [Link]

-

How To Predict Solubility Of Organic Compounds? (2025). YouTube. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpas.com [jmpas.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]

- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mmccollege.ac.in [mmccollege.ac.in]

- 13. who.int [who.int]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

chemical properties of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide